3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine: is an organic compound that features a quinoline ring substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a quinoline derivative with a boronic ester precursor, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring or the boronic ester group, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the amine group or the boronic ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions for substitution reactions may involve the use of bases or catalysts, such as palladium complexes.
Major Products:
Oxidation Products: Boronic acids or quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives or boronic esters.
Substitution Products: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making the compound useful in bioconjugation and sensor applications.
Fluorescent Probes: The quinoline ring can be modified to create fluorescent probes for biological imaging.
Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine exerts its effects depends on its specific application:
Catalysis: As a ligand, it coordinates with metal centers, influencing the electronic and steric properties of the catalyst.
Bioconjugation: The boronic ester group interacts with diols, forming reversible covalent bonds that can be used for targeting and sensing applications.
Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent modifications.
Comparison with Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness:
- Quinoline Ring: The presence of the quinoline ring in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine provides unique electronic and steric properties compared to similar compounds with pyridine or pyrazolo[1,5-a]pyrimidine rings.
- Amination: The amine group at the 7-position of the quinoline ring offers additional sites for functionalization and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19BN2O2 |
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Molecular Weight |
270.14 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,17H2,1-4H3 |
InChI Key |
NWNMXBNDQCXNTB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)N)N=C2 |
Origin of Product |
United States |
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